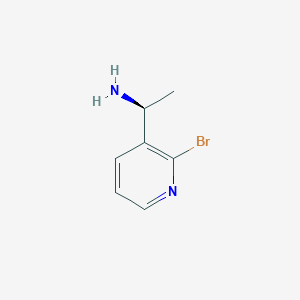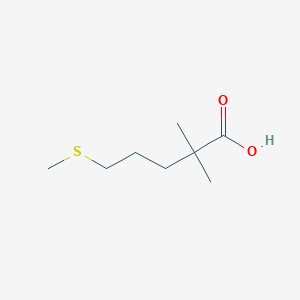
2,2-Dimethyl-5-(methylthio)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-(methylthio)pentanoic acid is an organic compound with the molecular formula C8H16O2S. It is a derivative of pentanoic acid, featuring a methylthio group (-SCH3) at the 5th carbon and two methyl groups at the 2nd carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from Pentanoic Acid: One common synthetic route involves the alkylation of pentanoic acid with methylthioethanol under acidic conditions.
Starting from Methylthiopentane: Another approach is the oxidation of methylthiopentane using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a multi-step process involving the initial formation of a suitable precursor, followed by specific chemical reactions to introduce the desired functional groups. The process is optimized for large-scale production, ensuring high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: this compound can be oxidized to form 2,2-dimethyl-5-(methylthio)pentanone.
Reduction: Reduction can yield 2,2-dimethyl-5-(methylthio)pentanol.
Substitution: Substitution reactions can produce various derivatives, such as 2,2-dimethyl-5-(chloromethylthio)pentanoic acid.
Applications De Recherche Scientifique
2,2-Dimethyl-5-(methylthio)pentanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-5-(methylthio)pentanoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to active sites or altering substrate specificity. The molecular targets and pathways involved vary based on the context of its use.
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-5-(methylthio)pentanone: A ketone derivative with similar structural features.
2,2-Dimethyl-5-(chloromethylthio)pentanoic acid:
2-Methyl-5-(methylthio)pentanoic acid: A closely related compound with one less methyl group.
Uniqueness: 2,2-Dimethyl-5-(methylthio)pentanoic acid is unique due to its specific arrangement of methyl and methylthio groups, which influences its reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industry.
Propriétés
Formule moléculaire |
C8H16O2S |
|---|---|
Poids moléculaire |
176.28 g/mol |
Nom IUPAC |
2,2-dimethyl-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C8H16O2S/c1-8(2,7(9)10)5-4-6-11-3/h4-6H2,1-3H3,(H,9,10) |
Clé InChI |
MBXDBGRHLFRGCG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCSC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


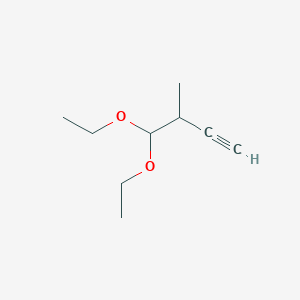


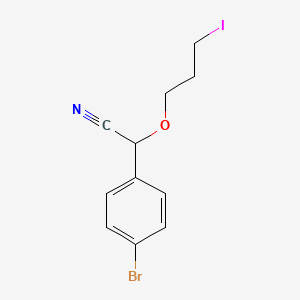
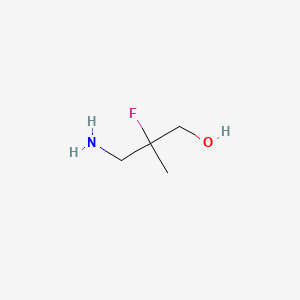
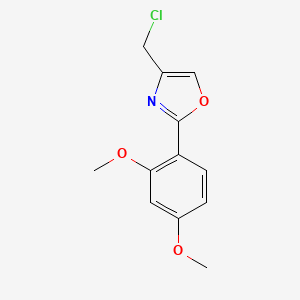

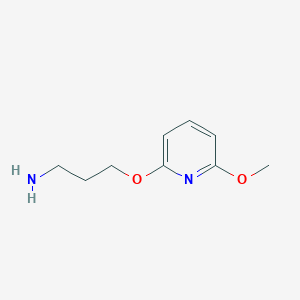

![O-[4-(Methylsulfonyl)benzyl]hydroxylamine](/img/structure/B15322434.png)

